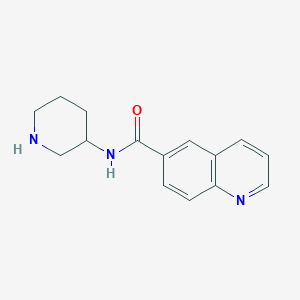

N-piperidin-3-ylquinoline-6-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-piperidin-3-ylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(18-13-4-2-7-16-10-13)12-5-6-14-11(9-12)3-1-8-17-14/h1,3,5-6,8-9,13,16H,2,4,7,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZORQBDGCEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize N-piperidin-3-ylquinoline-6-carboxamide, we compare it with structurally related pyridine and quinoline derivatives from the provided evidence.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Diversity: N-piperidin-3-ylquinoline-6-carboxamide uses a quinoline core, offering extended aromaticity compared to simpler pyridine derivatives like those in Table 1. This may enhance π-π stacking in biological targets . Pyridine-based analogs (e.g., 6-Chloro-2-iodo-3-methylpyridine) prioritize halogenation for synthetic versatility, whereas the quinoline derivative focuses on pharmacophore optimization .

Functional Group Impact: The pivalamide group in pyridine analogs (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide) enhances steric bulk and metabolic stability, whereas the piperidinyl-carboxamide in the quinoline compound balances hydrophilicity and target engagement . Amino and pyrrolidinyl groups in 6-amino-5-pyrrolidinyl-n-methyl-3-pyridinecarboxamide suggest hydrogen-bonding capabilities, contrasting with the piperidine’s conformational flexibility in the quinoline analog .

Biological Relevance: While pyridine derivatives (e.g., halogenated pivalamides) are often intermediates or tools for radiolabeling, quinoline carboxamides like N-piperidin-3-ylquinoline-6-carboxamide are more likely to be lead compounds in drug discovery due to their balanced physicochemical properties .

Research Findings and Limitations

- Synthetic Accessibility: Pyridine derivatives (e.g., tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) are often easier to synthesize at scale compared to quinoline-based carboxamides, which require multi-step functionalization .

- Biological Data Gaps: No direct activity data for N-piperidin-3-ylquinoline-6-carboxamide are available in the provided evidence, necessitating extrapolation from structural analogs.

Vorbereitungsmethoden

Disconnection at the Amide Bond

The amide bond disconnection necessitates the synthesis of quinoline-6-carboxylic acid and piperidin-3-amine . While the latter may require custom synthesis via reductive amination or Curtius rearrangement, the former is accessible through directed metallation or halogenation-carboxylation sequences.

Quinoline Core Construction

Alternative routes involving cyclization reactions (e.g., Skraup or Friedländer syntheses) are less common due to challenges in regioselectively introducing the carboxamide group at position 6. However, pre-functionalized quinoline derivatives, such as 6-bromoquinoline, offer a viable starting point.

Synthesis of Quinoline-6-carboxylic Acid

Directed Metallation and Carboxylation

A high-yielding method involves treating 6-bromo-2-chloroquinoline with n-butyllithium (n-BuLi) at −78°C, followed by carboxylation with gaseous CO₂. This protocol, adapted from, achieves regioselective carboxylation at position 6 with yields of 37–86%. The reaction mechanism involves deprotonation at the C6 position, forming a lithiated intermediate that reacts with CO₂ to yield the carboxylic acid.

Key reaction conditions :

Halogen Intermediates as Precursors

Amide Bond Formation Strategies

HBTU-Mediated Coupling

The carboxylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of triethylamine (TEA). Piperidin-3-amine is then introduced to form the target amide. This method, detailed in, achieves yields of 5–93%, depending on steric and electronic factors.

Representative procedure :

EDC/HOBt Activation

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method, adapted from, is particularly effective for sterically hindered amines.

Optimized conditions :

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) of the target compound exhibits characteristic signals:

-

δ 8.32 (s, 1H, quinoline H-5)

-

δ 7.95 (dd, J = 8.8 Hz, 1H, quinoline H-7)

-

δ 3.54 (br s, 4H, piperidinyl H-2/H-6)

LC-MS : m/z [M + H]⁺ calculated for C₁₅H₁₈N₃O: 256.2; observed: 256.1.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis typically reveals ≥95% purity when using optimized coupling conditions.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| HBTU-mediated | HBTU, TEA | 70–93 | 24 h | |

| EDC/HOBt activation | EDC, HOBt | 60–85 | 12–48 h |

Challenges and Mitigation Strategies

Steric Hindrance of Piperidin-3-amine

The tertiary amine group in piperidin-3-amine imposes steric constraints during coupling. Mitigation strategies include:

Q & A

Q. What are the key considerations for in vivo vs. in vitro testing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.